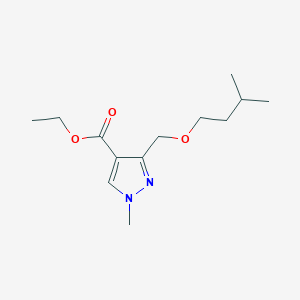

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

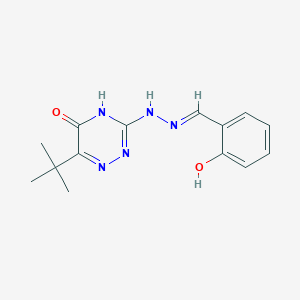

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has attracted a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Structure Studies

- The compound has been used in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. These complexes have been characterized by various spectral analysis techniques (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial Effects

- Derivatives of the compound have been synthesized and shown to have significant antibacterial activity. Research has focused on developing novel organic compounds that exhibit high levels of antibacterial activity (Behrami & Dobroshi, 2019).

Bio-Evaluation for Medical Applications

- Novel derivatives of the compound have been synthesized and screened for potential antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016).

Cytotoxic Activities

- Studies have identified cytotoxic flavonol glycosides from certain plants that include derivatives of this compound, showing potential for cancer treatment research (Hussein et al., 2005).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with 4-fluorobenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then esterified with an alcohol such as methanol or ethanol to yield the final product.", "Starting Materials": [ "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol", "4-fluorobenzoic acid", "coupling agent (DCC or EDC)", "alcohol (methanol or ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol and 4-fluorobenzoic acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a suitable alcohol such as methanol or ethanol.", "Step 5: Add a catalytic amount of acid such as sulfuric acid or p-toluenesulfonic acid and stir at room temperature for several hours.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization." ] } | |

| 315715-18-5 | |

Molecular Formula |

C23H15FO5 |

Molecular Weight |

390.366 |

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |

InChI |

InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 |

InChI Key |

JIMYXRSKKMPFRV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)

![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)

![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)

![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)

![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)

![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)

![4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2640764.png)

![tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2640768.png)